2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 877812-00-5
VCID: VC4970732
InChI: InChI=1S/C14H17FN4/c15-11-6-3-4-7-12(11)16-10-14-18-17-13-8-2-1-5-9-19(13)14/h3-4,6-7,16H,1-2,5,8-10H2
SMILES: C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3F
Molecular Formula: C14H17FN4
Molecular Weight: 260.316

2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

CAS No.: 877812-00-5

Cat. No.: VC4970732

Molecular Formula: C14H17FN4

Molecular Weight: 260.316

* For research use only. Not for human or veterinary use.

2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline - 877812-00-5

Specification

CAS No. 877812-00-5
Molecular Formula C14H17FN4
Molecular Weight 260.316
IUPAC Name 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Standard InChI InChI=1S/C14H17FN4/c15-11-6-3-4-7-12(11)16-10-14-18-17-13-8-2-1-5-9-19(13)14/h3-4,6-7,16H,1-2,5,8-10H2
Standard InChI Key WYSRPGBDMWSSKN-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3F

Introduction

2-Fluoro-N-(6,7,8,9-tetrahydro-5H-124triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound featuring a fluorine atom and a triazoloazepine ring system linked to an aniline moiety. Its molecular formula is C13H15FN4, indicating a heterocyclic structure with potential applications in pharmacology and material science.

Synthesis

The synthesis of 2-fluoro-N-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves several key steps requiring precise control over reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.

Potential Applications and Biological Activities

Research into this compound is ongoing to elucidate its potential biological pathways and therapeutic applications. It may interact with biological targets such as enzymes or receptors, leading to various biological effects. The compound's unique molecular configuration suggests potential applications in pharmacology and material science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator